molecular formula C21H23NO5 B14148930 Diethyl [benzoyl(3-methylphenyl)amino]propanedioate CAS No. 88744-13-2

Diethyl [benzoyl(3-methylphenyl)amino]propanedioate

Cat. No.: B14148930
CAS No.: 88744-13-2
M. Wt: 369.4 g/mol
InChI Key: YNVNUCDVHUGQSG-UHFFFAOYSA-N
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Description

Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is an organic compound with a complex structure that includes a benzoyl group, a 3-methylphenyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [benzoyl(3-methylphenyl)amino]propanedioate typically involves the alkylation of enolate ions. . The enolate ion then undergoes nucleophilic substitution with an appropriate benzoyl halide and 3-methylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [benzoyl(3-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or 3-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl [benzoyl(3-methylphenyl)amino]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [benzoyl(3-methylphenyl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzoyl and 3-methylphenyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is unique due to the presence of both benzoyl and 3-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88744-13-2

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

diethyl 2-(N-benzoyl-3-methylanilino)propanedioate

InChI

InChI=1S/C21H23NO5/c1-4-26-20(24)18(21(25)27-5-2)22(17-13-9-10-15(3)14-17)19(23)16-11-7-6-8-12-16/h6-14,18H,4-5H2,1-3H3

InChI Key

YNVNUCDVHUGQSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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